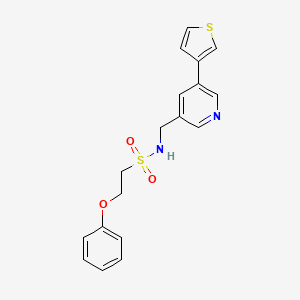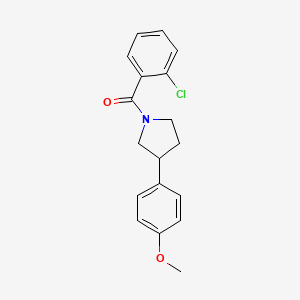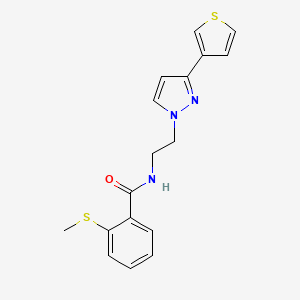![molecular formula C27H24N4O3 B2774427 Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681471-86-3](/img/structure/B2774427.png)
Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are present in many biologically active compounds and pharmaceuticals . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, consisting of two nitrogen atoms at positions 1 and 3 in the six-member ring .
Synthesis Analysis
The synthesis of triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and operate as isosteres of amide, ester, and carboxylic acid . Depending on the position of the nitrogen atom in the five-membered ring, there are two possible isomers of triazole: 1,2,3 and 1,2,4-triazoles .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions due to their unique structure and properties . They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Applications De Recherche Scientifique
- Triazoles, including the compound , exhibit antibacterial properties. Researchers have explored their potential as novel antibacterial agents to combat multidrug-resistant pathogens . Further studies could investigate the specific antibacterial mechanisms and evaluate their efficacy against various bacterial strains.
- Triazole derivatives are commonly used as antifungal drugs. Compounds like fluconazole and voriconazole contain the triazole nucleus and have demonstrated effectiveness against fungal infections . Investigating the antifungal activity of this specific compound could provide valuable insights.
- Some triazole derivatives have shown promise as antiviral agents. Researchers have studied their binding affinity to HIV TAR RNA, which plays a crucial role in viral replication . Exploring the interaction of our compound with viral RNA could reveal its antiviral potential.
- Incorporating a 1,2,4-triazolo[1,5-a]pyrimidine moiety into existing anti-inflammatory drugs could enhance their activity. For instance, the addition of this moiety to ursolic acid led to unexpected improvements in anti-inflammatory properties . Investigating similar enhancements with our compound could be worthwhile.
- In a different context, researchers have evaluated [1,2,4]triazolo[1,5-a]pyrimidine derivatives as corrosion inhibitors for copper. These compounds demonstrated inhibitory properties against copper corrosion in both neutral and acidic chloride environments . Our compound’s potential as a corrosion inhibitor could be explored further.
- Triazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. DHODH inhibitors have potential antimalarial activity . Assessing our compound’s DHODH inhibitory effects could be valuable.
Antibacterial Activity
Antifungal Potential
Antiviral Properties
Anti-Inflammatory Effects
Corrosion Inhibition
Dihydroorotate Dehydrogenase Inhibition
Mécanisme D'action
Target of Action
It is known that triazole compounds, which include the 1,2,4-triazolo[1,5-a]pyrimidine core of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It is known that triazole compounds can interact with their targets in various ways, leading to changes in the biological system . For instance, some triazole compounds have been found to act as inhibitors for certain enzymes .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to interact with different enzymes and receptors .
Result of Action
It is known that triazole compounds can have various effects at the molecular and cellular level due to their interactions with different enzymes and receptors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-19-24(26(32)34-17-21-12-6-3-7-13-21)25(31-27(30-19)28-18-29-31)22-14-8-9-15-23(22)33-16-20-10-4-2-5-11-20/h2-15,18,25H,16-17H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZDZNBLZHBWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-Methylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2774345.png)





![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2774357.png)
![1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2774359.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)
![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)

![4-[(diethylamino)sulfonyl]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide](/img/structure/B2774364.png)
